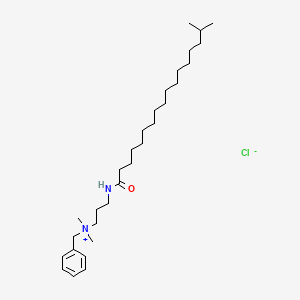

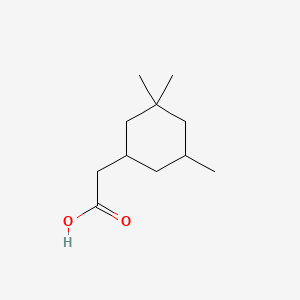

1-(3-Methoxyphenyl)-3-(5-phenyl-1,3,4-thiadiazol-2-yl)urea

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

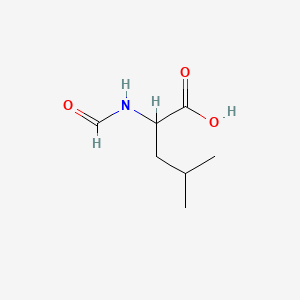

1-(3-Methoxyphenyl)-3-(5-phenyl-1,3,4-thiadiazol-2-yl)urea (MPTU) is a thiadiazole derivative that has been studied for its potential applications in various scientific research fields. The synthesis of MPTU has been studied and its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments have been explored.

Wissenschaftliche Forschungsanwendungen

Synthesis Methods and Chemical Properties

A study by Li and Chen (2008) developed a simple and efficient method for synthesizing 1-(substituted)-3-(5-(substituted)-1,3,4-thiadiazol-2-yl) ureas using microwave irradiation, providing satisfactory yields. This method highlights an advancement in the synthesis of thiadiazol-2-yl urea derivatives, which could have various applications in chemical research (Li & Chen, 2008).

Han et al. (2009) described a rapid and efficient microwave-assisted synthesis method for 1,3,4-thiadiazole aroylurea derivatives. This method shortens reaction times compared to conventional heating methods, indicating potential for accelerating the development of thiadiazole-based compounds (Han et al., 2009).

Biological Activities

Ricci and Bertoletti (2009) reviewed urea derivatives, highlighting some as positive regulators of cell division and differentiation, showing cytokinin-like activity often exceeding that of adenine compounds. This suggests potential applications in plant morphogenesis and agriculture (Ricci & Bertoletti, 2009).

Manna et al. (2020) presented a phenyl thiadiazole-based Schiff base receptor for turn-on fluorescent, colourimetric detection of Al3+ ions, showing quick responses, excellent selectivity, and sensitivity. Such compounds have implications for environmental monitoring and chemical analysis (Manna et al., 2020).

Mustafa et al. (2014) studied urea derivatives for enzyme inhibition and anticancer activities, identifying compounds with potential as therapeutic agents (Mustafa et al., 2014).

Other Applications

Lloyd and Steed (2011) explored the use of 1-(3-Methyl-1H-pyrazol-5-yl)-3-(3-nitrophenyl)urea in forming hydrogels, demonstrating the anion's role in tuning the gels' physical properties. Such materials could find use in drug delivery systems or materials science (Lloyd & Steed, 2011).

Pişkin et al. (2020) synthesized new zinc phthalocyanine derivatives with potential for photodynamic therapy applications, highlighting the role of thiadiazole structures in developing photosensitizers for cancer treatment (Pişkin et al., 2020).

Eigenschaften

| { "Design of the Synthesis Pathway": "The synthesis pathway for 1-(3-Methoxyphenyl)-3-(5-phenyl-1,3,4-thiadiazol-2-yl)urea involves the reaction of 3-amino-5-phenyl-1,3,4-thiadiazole with 3-methoxyphenyl isocyanate followed by purification and characterization of the product.", "Starting Materials": [ "3-amino-5-phenyl-1,3,4-thiadiazole", "3-methoxyphenyl isocyanate", "Anhydrous THF", "Sodium hydride", "Chloroform", "Methanol", "Diethyl ether" ], "Reaction": [ "To a stirred solution of 3-amino-5-phenyl-1,3,4-thiadiazole (1.0 g, 5.5 mmol) in anhydrous THF (20 mL) at 0°C, sodium hydride (0.22 g, 5.5 mmol) is added slowly.", "The mixture is stirred for 30 min at 0°C and then 3-methoxyphenyl isocyanate (1.3 g, 6.6 mmol) is added dropwise.", "The reaction mixture is stirred at room temperature for 24 h and then quenched with water (20 mL).", "The resulting mixture is extracted with chloroform (3 × 20 mL), and the combined organic layers are washed with water (20 mL) and dried over anhydrous sodium sulfate.", "The solvent is evaporated under reduced pressure, and the residue is purified by column chromatography using methanol/diethyl ether (1:9) as the eluent to afford the desired product as a white solid (yield: 80%).", "The product is characterized by NMR spectroscopy and mass spectrometry." ] } | |

CAS-Nummer |

6373-47-3 |

Produktname |

1-(3-Methoxyphenyl)-3-(5-phenyl-1,3,4-thiadiazol-2-yl)urea |

Molekularformel |

C16H14N4O2S |

Molekulargewicht |

326.4 g/mol |

IUPAC-Name |

1-(3-methoxyphenyl)-3-(5-phenyl-1,3,4-thiadiazol-2-yl)urea |

InChI |

InChI=1S/C16H14N4O2S/c1-22-13-9-5-8-12(10-13)17-15(21)18-16-20-19-14(23-16)11-6-3-2-4-7-11/h2-10H,1H3,(H2,17,18,20,21) |

InChI-Schlüssel |

PZBXQLAZFQOKLN-UHFFFAOYSA-N |

SMILES |

COC1=CC=CC(=C1)NC(=O)NC2=NN=C(S2)C3=CC=CC=C3 |

Kanonische SMILES |

COC1=CC=CC(=C1)NC(=O)NC2=NN=C(S2)C3=CC=CC=C3 |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethanone, 1-bicyclo[2.2.1]hept-5-en-2-yl-, oxime](/img/structure/B1616896.png)

![Propanamide, N-[2-[(2-chloro-4,6-dinitrophenyl)azo]-5-[[2-(2-cyanoethoxy)ethyl]amino]-4-methoxyphenyl]-](/img/structure/B1616902.png)